molecular formula C18H11Cl4NO2S B2409212 N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-03-2

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Cat. No.: B2409212
CAS No.: 339098-03-2
M. Wt: 447.15
InChI Key: SLZDKBRDBFVCEU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide.

    Chlorinated Aromatics: Compounds like 3,4-dichlorophenylamine and 2,4-dichlorophenol.

Uniqueness

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is unique due to the combination of its thiophene core and the presence of multiple chlorinated aromatic rings. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl4NO2S/c19-11-2-1-10(14(21)7-11)9-25-16-5-6-26-17(16)18(24)23-12-3-4-13(20)15(22)8-12/h1-8H,9H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZDKBRDBFVCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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